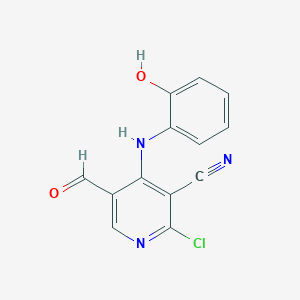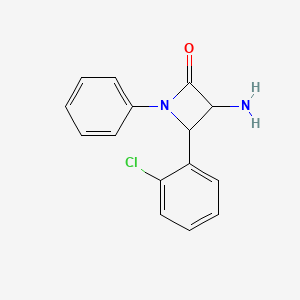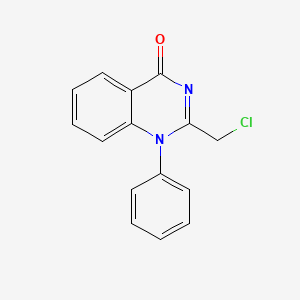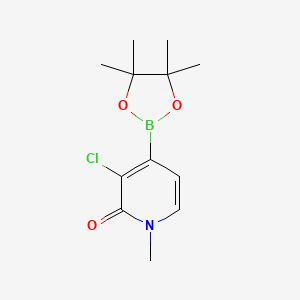
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile is a chemical compound with the molecular formula C13H8ClN3O2 and a molecular weight of 273.67 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable precursor with a nitrile group to form the nicotinonitrile core.
Formylation: The formyl group is introduced at the 5-position using formylation reagents like formic acid or formyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-5-formyl-4-aminonicotinonitrile: Lacks the 2-hydroxyphenyl group, which may affect its reactivity and selectivity.
2-Chloro-5-formyl-4-((2-methoxyphenyl)amino)nicotinonitrile: Contains a methoxy group instead of a hydroxy group, which may influence its chemical properties and biological activities.
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)pyridine: Similar structure but lacks the nitrile group, which may impact its reactivity and applications.
Properties
Molecular Formula |
C13H8ClN3O2 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-chloro-5-formyl-4-(2-hydroxyanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-13-9(5-15)12(8(7-18)6-16-13)17-10-3-1-2-4-11(10)19/h1-4,6-7,19H,(H,16,17) |
InChI Key |
SQCFUYDKWXMSTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=NC=C2C=O)Cl)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)




![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)

![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)



![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)


